Octafluorobutane-1,4-disulfonic acid--water (1/2)

Catalog No.
S13030142
CAS No.
144797-51-3
M.F
C4H6F8O8S2
M. Wt
398.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octafluorobutane-1,4-disulfonic acid--water (1/2)

CAS Number

144797-51-3

Product Name

Octafluorobutane-1,4-disulfonic acid--water (1/2)

IUPAC Name

1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonic acid;dihydrate

Molecular Formula

C4H6F8O8S2

Molecular Weight

398.2 g/mol

InChI

InChI=1S/C4H2F8O6S2.2H2O/c5-1(6,3(9,10)19(13,14)15)2(7,8)4(11,12)20(16,17)18;;/h(H,13,14,15)(H,16,17,18);2*1H2

InChI Key

UGHUCPIIQDDWLG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)S(=O)(=O)O)(F)F.O.O

Octafluorobutane-1,4-disulfonic acid is a fluorinated sulfonic acid compound with the molecular formula C4H2F8O3S. It is characterized by the presence of eight fluorine atoms and two sulfonic acid groups attached to a butane backbone. This compound is notable for its unique properties, including high thermal stability and strong acidity, making it useful in various chemical applications.

Typical for sulfonic acids, such as:

  • Neutralization Reactions: It can react with bases to form corresponding sulfonate salts.
  • Substitution Reactions: The sulfonic acid groups can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Condensation Reactions: It can react with alcohols or amines to form esters or amides.

These reactions highlight its versatility in organic synthesis and materials science.

The synthesis of octafluorobutane-1,4-disulfonic acid typically involves:

  • Starting Materials: Using 1,4-dihalobutane (such as 1,4-dibromobutane or 1,4-dichlorobutane) as a precursor.
  • Reagents: Employing sodium sulfite or other sulfating agents in aqueous conditions.
  • Reaction Conditions: Conducting the reaction at elevated temperatures (110-120 °C) under reflux conditions for several hours to ensure complete conversion to the disulfonic acid.

This method provides a relatively straightforward route to synthesize the compound while maintaining high yields and purity levels .

Octafluorobutane-1,4-disulfonic acid has several applications across various fields:

  • Surfactants: Due to its strong acidity and fluorinated structure, it can be used in formulating surfactants for industrial cleaning agents.
  • Fluorinated Polymers: It serves as a building block in the synthesis of fluorinated polymers with enhanced chemical resistance and thermal stability.
  • Chemical Intermediates: It acts as an intermediate in the production of other functionalized fluorinated compounds.

These applications leverage its unique chemical properties and stability.

Interaction studies on octafluorobutane-1,4-disulfonic acid focus on its behavior in various environments:

  • Solubility Studies: Investigating its solubility in different solvents helps understand its potential uses in formulations.
  • Reactivity with Biological Molecules: Examining how it interacts with proteins or nucleic acids could reveal insights into its biological implications.
  • Environmental Impact Assessments: Understanding how this compound behaves in environmental conditions is crucial for assessing its ecological footprint.

Such studies are vital for determining safe handling practices and potential environmental risks.

Several compounds share structural similarities with octafluorobutane-1,4-disulfonic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Octafluoro-1,4-diiodobutaneC4F8I2Contains iodine instead of sulfonic groups; used in pharmaceuticals.
1,1,2,2-Tetrafluoroethanesulfonic acidC2H2F4O3SHas fewer fluorine atoms; used as a surfactant.
Perfluorobutanesulfonic acidC4HF9O3SFully fluorinated; highly stable but more toxic.

Octafluorobutane-1,4-disulfonic acid stands out due to its combination of multiple sulfonic groups and fluorination, which enhances its reactivity and application potential compared to these similar compounds.

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

397.93763479 g/mol

Monoisotopic Mass

397.93763479 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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